molecular formula C17H28O8 B12848393 methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B12848393
M. Wt: 360.4 g/mol
InChI Key: AUXSKDVMGHBZHZ-PPCPHDFISA-N
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Description

Methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound characterized by multiple dioxolane rings. This compound is notable for its intricate stereochemistry, which involves multiple chiral centers. The presence of dioxolane rings makes it a subject of interest in various fields of research, including organic synthesis and materials science.

Preparation Methods

The synthesis of methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves multi-step organic reactions The preparation methods often start with the formation of the dioxolane rings through acetalization reactions involving diols and aldehydes or ketones under acidic conditionsIndustrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane rings may facilitate binding to these targets through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other dioxolane derivatives and esters with varying substituents. Compared to these compounds, methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its multiple chiral centers and the presence of three dioxolane rings. This structural complexity contributes to its distinct chemical and physical properties .

Properties

Molecular Formula

C17H28O8

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C17H28O8/c1-15(2)20-8-9(21-15)10-11(23-16(3,4)22-10)12-13(14(18)19-7)25-17(5,6)24-12/h9-13H,8H2,1-7H3/t9-,10+,11-,12-,13-/m0/s1

InChI Key

AUXSKDVMGHBZHZ-PPCPHDFISA-N

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3[C@H](OC(O3)(C)C)C(=O)OC)C

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(OC(O3)(C)C)C(=O)OC)C

Origin of Product

United States

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